2-(2-Methyl-5,7-bis(pentafluoroethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol
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Overview
Description
2-(2-Methyl-5,7-bis(pentafluoroethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a complex organic compound characterized by its unique structure, which includes an imidazo-pyridine core substituted with pentafluoroethyl groups and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5,7-bis(pentafluoroethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo-Pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo-pyridine ring system.
Introduction of Pentafluoroethyl Groups: The pentafluoroethyl groups are introduced via nucleophilic substitution reactions, often using pentafluoroethyl iodide or similar reagents.
Attachment of the Ethanol Moiety: The final step involves the addition of the ethanol group, which can be achieved through various methods such as alkylation or reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-5,7-bis(pentafluoroethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo-pyridine core can be reduced under specific conditions to yield different hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(2-Methyl-5,7-bis(pentafluoroethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-5,7-bis(pentafluoroethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pentafluoroethyl groups may enhance binding affinity through hydrophobic interactions, while the imidazo-pyridine core can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-5,7-dichloro-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol: Similar structure but with dichloro groups instead of pentafluoroethyl groups.
2-(2-Methyl-5,7-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol: Contains dimethyl groups instead of pentafluoroethyl groups.
Uniqueness
The presence of pentafluoroethyl groups in 2-(2-Methyl-5,7-bis(pentafluoroethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol imparts unique chemical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications compared to similar compounds.
Properties
Molecular Formula |
C13H9F10N3O |
---|---|
Molecular Weight |
413.21 g/mol |
IUPAC Name |
2-[2-methyl-5,7-bis(1,1,2,2,2-pentafluoroethyl)imidazo[4,5-b]pyridin-3-yl]ethanol |
InChI |
InChI=1S/C13H9F10N3O/c1-5-24-8-6(10(14,15)12(18,19)20)4-7(11(16,17)13(21,22)23)25-9(8)26(5)2-3-27/h4,27H,2-3H2,1H3 |
InChI Key |
HIPJALOWPSNWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCO)N=C(C=C2C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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